molecular formula C23H18N4O5S B2885940 4-(4-乙基-3-氧代-3,4-二氢吡啶并[2,3-b]嘧啶-2-基)-N-(2-氟苯基)苯甲酰胺 CAS No. 1251633-30-3

4-(4-乙基-3-氧代-3,4-二氢吡啶并[2,3-b]嘧啶-2-基)-N-(2-氟苯基)苯甲酰胺

货号 B2885940
CAS 编号: 1251633-30-3
分子量: 462.48
InChI 键: FEJIISBNVVYJLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide” is a derivative of the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .


Synthesis Analysis

The synthesis of such compounds typically involves the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . This process substitutes the benzene ring in the quinazolone molecule with the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-b]pyrazine core, which is a bicyclic system containing a pyridine and a pyrazine ring . The compound also contains an ethyl group, a carbonyl group, a benzamide group, and a fluorophenyl group .

科学研究应用

杂环合成

已经对杂环化合物的合成进行了研究,包括吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶衍生物。这些杂环化合物已使用各种氮亲核试剂合成,展示了这一类化合物在化学合成中的灵活性和实用性 (Mohareb 等人,2004)

抗菌和抗真菌活性

一项关于恶唑-5(4H)-酮衍生物合成的研究表明,这些化合物表现出显着的抗菌和抗真菌活性。该研究强调了这些衍生物在对抗各种细菌和真菌病原体方面的潜力,表明它们在药物化学中的重要性 (Rajurkar 和 Pund,2014)

Met 激酶抑制剂

在癌症研究的背景下,取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺已被确定为有效且选择性的 Met 激酶抑制剂。这一发现对于开发治疗具有异常 Met 激酶活性的癌症的新型治疗剂具有重要意义 (Schroeder 等人,2009)

结核分枝杆菌抑制剂

合成了一系列乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯,并评估了它们对结核分枝杆菌的活性。其中,一种特定的化合物表现出有希望的活性,表明其在结核病治疗中的潜在用途 (Jeankumar 等人,2013)

抗流感病毒活性

已经合成并发现苯甲酰胺基的 5-氨基吡唑及其稠合杂环对禽流感病毒的 H5N1 毒株具有显着的活性。这一发现有助于持续寻找有效的抗病毒剂,特别是在流感病毒爆发的背景下 (Hebishy 等人,2020)

抗病毒药物发现

在抗病毒药物发现领域,重点放在吡嗪 2-甲酰胺及其类似物等化合物上。已经探索了这些化合物治疗各种病毒感染的潜力,包括出血热病毒感染和 HIV (De Clercq,2009)

未来方向

The future directions for this compound could involve further exploration of its photoluminescent properties and potential applications in OLED technology . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and safety profile.

作用机制

Target of Action

AKOS021854609, also known as an Angiotensin II receptor blocker (ARB), primarily targets the Angiotensin II receptor type 1 (AT1) . AT1 receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .

Mode of Action

ARBs, including AKOS021854609, are receptor antagonists that block the activation of angiotensin II AT1 receptors . They selectively block the activation of the AT1 receptor, preventing the binding of angiotensin II . This action inhibits the arteriolar contraction and sodium retention effects of the renin–angiotensin system .

Biochemical Pathways

The blockade of AT1 receptors by ARBs inhibits the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. When this system is blocked, it leads to a decrease in arteriolar contraction and sodium retention . This can result in the dilation of arteries and veins, thereby reducing arterial pressure and the preload and afterload on the heart .

Pharmacokinetics

Arbs, in general, are known to be well-tolerated with a relatively low incidence of side effects .

Result of Action

The result of AKOS021854609’s action is the reduction of hypertension (high blood pressure), which can be beneficial in the treatment of conditions such as diabetic nephropathy (kidney damage due to diabetes) and congestive heart failure .

Action Environment

The efficacy and stability of AKOS021854609, like other ARBs, can be influenced by various environmental factors. For instance, patients with bilateral renal artery stenosis may experience renal failure if ARBs are administered . Therefore, the patient’s health status and other individual factors can significantly impact the compound’s action.

属性

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5S/c1-30-15-9-7-14(8-10-15)27-22(28)20-17(11-12-33-20)26(23(27)29)13-19-24-21(25-32-19)16-5-3-4-6-18(16)31-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIISBNVVYJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。